(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-1-ynyl-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-9(2,3)11(4,5)8-6-7-10/h7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPORFIUHLWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reagent Handling and Stoichiometry:
On a larger scale, the handling of pyrophoric reagents like n-butyllithium requires meticulous planning and execution. nih.gov In a typical academic setting, transferring large volumes of n-BuLi via syringe can be hazardous. The use of a cannula or a dropping funnel under a positive pressure of an inert gas is essential to prevent exposure to air and moisture, which can lead to fires and a reduction in reagent efficacy. researchgate.net Accurately determining the molarity of commercial n-BuLi solutions is also critical for achieving high yields and avoiding side reactions, and this often requires titration before use.
Temperature Control and Exothermicity:
The deprotonation of the alkyne with n-butyllithium is a highly exothermic reaction. rsc.orgucc.ie In a small flask, the heat generated can be easily dissipated by an external cooling bath (e.g., dry ice/acetone). However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. ucc.ie This can lead to a dangerous runaway reaction. orgsyn.org For a gram-scale synthesis, a larger reaction vessel with efficient overhead mechanical stirring and a more robust cooling system is necessary to maintain the required low temperature (typically -78 °C). nih.gov
| Parameter | Small-Scale (mmol) | Large-Scale (mol) | Key Considerations for Scale-Up |
| Reaction Vessel | 50 mL round-bottom flask | 5 L three-necked flask | Ensure adequate stirring and headspace. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Vigorous stirring is crucial for efficient heat and mass transfer. |
| Cooling | Dry ice/acetone bath | Large cryocooler or carefully monitored dry ice/acetone bath | Maintain consistent low temperature to prevent side reactions and control exotherm. |
| Reagent Addition | Syringe | Cannula transfer or dropping funnel | Slow, controlled addition is critical to manage the exothermic reaction. |
Quenching and Workup:
The quenching of the reaction mixture, especially when unreacted organolithium species are present, can also be hazardous on a large scale. The slow and careful addition of the quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride) is crucial to control the exothermic reaction with any remaining n-BuLi. The subsequent workup involving extractions with large volumes of organic solvents also presents challenges in terms of handling and solvent waste disposal.
Purification:
Purification of the final product on a larger scale often requires a shift from standard laboratory techniques. While small amounts of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane can be purified by flash column chromatography, this method becomes cumbersome and expensive for multi-gram quantities due to the large amounts of silica (B1680970) gel and solvent required. acs.org Distillation under reduced pressure is a more practical approach for purifying larger quantities of this relatively volatile compound. However, care must be taken as propargyl bromides can be thermally unstable.
| Purification Method | Advantages | Disadvantages on a Larger Scale |
| Flash Column Chromatography | High purity for small samples. | Requires large volumes of solvent and silica gel; time-consuming. |
| Distillation | Efficient for volatile compounds; less solvent waste. | Potential for thermal decomposition of the product; requires specialized equipment. |
Safety Considerations:
Transformations Involving the Propargylic Bromide Functionality
The presence of a bromine atom at the propargylic position renders this site highly susceptible to a variety of chemical transformations. The electron-withdrawing nature of the adjacent alkyne and the ability of the π-system to stabilize transient intermediates are key factors governing its reactivity.
Nucleophilic Substitution Reactions (e.g., C-C, C-N, C-O Bond Formation)
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane readily undergoes nucleophilic substitution reactions, providing a valuable route for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions typically proceed via an S(_N)2 mechanism, although the potential for S(_N)2' pathways, leading to allenic products, must also be considered, particularly with sterically hindered nucleophiles or under specific catalytic conditions.
C-C Bond Formation: Carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and stabilized carbanions, can displace the bromide to form a variety of substituted alkynes. For instance, the Barbier-type reaction, mediated by metals like indium or zinc, allows for the propargylation of carbonyl compounds. nih.govmdpi.com
C-N Bond Formation: Amines and related nitrogen-containing nucleophiles react with this compound to yield propargylamines. These reactions are fundamental in the synthesis of nitrogen-containing heterocycles and other complex molecules. rsc.org The reaction conditions can be tuned to favor the desired substitution product.
C-O Bond Formation: Alkoxides and phenoxides serve as effective nucleophiles for the synthesis of propargyl ethers. The Williamson ether synthesis, for example, can be adapted for the propargylation of alcohols under basic conditions. nih.gov This provides a straightforward method for introducing the propargyl moiety onto a range of substrates.
| Bond Formed | Nucleophile Type | General Product |
|---|---|---|
| C-C | Organometallic Reagents (Grignard, Organocuprates), Enolates | Substituted Alkynes |
| C-N | Amines, Azides | Propargylamines, Propargylazides |
| C-O | Alkoxides, Phenoxides | Propargyl Ethers |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Suzuki-Miyaura type reactions with propargylic electrophiles)
The propargylic bromide functionality of this compound makes it a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions offer powerful and selective methods for C-C bond formation.
Sonogashira Coupling: While the classic Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, propargylic halides can also be employed as electrophiles. libretexts.orgorganic-chemistry.orgucsb.edu However, competitive reactions, such as nucleophilic substitution by the amine base, can occur. researchgate.net Careful selection of reaction conditions, including the catalyst system and base, is crucial for achieving the desired cross-coupling product.
Negishi Coupling: The nickel- or palladium-catalyzed Negishi coupling of organozinc reagents with propargylic halides is a versatile method for forming C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. wikipedia.org Mechanistic studies on the nickel-catalyzed arylation of propargylic bromides suggest the involvement of a radical chain pathway. nih.govnih.govbohrium.comacs.org This pathway can account for the stereoconvergence often observed in these reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been extended to include propargylic electrophiles. libretexts.orgacs.org Iron-catalyzed variants have been developed for the cross-coupling of secondary propargyl electrophiles with lithium organoborates. acs.orgnih.gov The reaction of chiral propargyl bromides often proceeds with racemization, which supports a mechanism involving the formation of a propargyl radical. acs.org Palladium-catalyzed deaminative Suzuki-Miyaura reactions have also been reported with nonactivated propargylamines and boronic acids. nih.gov
| Reaction | Catalyst | Nucleophile | Key Features |
|---|---|---|---|
| Sonogashira | Palladium/Copper | Terminal Alkyne | Potential for competitive side reactions. researchgate.net |
| Negishi | Nickel or Palladium | Organozinc Reagent | Can proceed via a radical chain mechanism. nih.govnih.govbohrium.comacs.org |
| Suzuki-Miyaura | Palladium or Iron | Organoboron Reagent | Often involves propargyl radical intermediates, leading to racemization. acs.org |
Radical Reactions and Reductive Pathways
The C-Br bond in this compound can be cleaved homolytically to generate a propargyl radical. This intermediate can participate in a variety of radical-mediated transformations.
As mentioned, the Negishi coupling of propargylic bromides often proceeds through a radical chain mechanism. nih.govnih.govbohrium.comacs.org This involves the formation of a propargylic radical, which is then captured by an arylnickel(II) complex. acs.org The reaction of a propargyl bromide with a nickel(I) complex can lead to homocoupling products of the propargylic radical. acs.org Theoretical studies have also investigated the dissociation of propargyl bromide into a bromine atom and a propargyl radical. aip.org
Reductive pathways for propargylic halides can be achieved using various reducing agents. For example, the reduction of o-nitrophenyl propargyl alcohols using agents like Fe/HCl or SnCl₂/HCl can lead to the formation of quinolines through a reductive cyclization process. organic-chemistry.org Additionally, reductive coupling reactions can be achieved under dual cobalt-photoredox catalysis. nih.gov
Reactivity of the Silyl (B83357) Alkyne Moiety
The tert-butyldimethylsilyl-protected alkyne is another key reactive site in the molecule. The silyl group serves as a protecting group for the terminal alkyne but also influences the reactivity of the triple bond.
Cycloaddition Reactions (e.g., [2+2], [2+3] involving the alkyne)
The alkyne functionality can participate in various cycloaddition reactions to form cyclic compounds. The presence of the silyl group can influence the regioselectivity and reactivity of these transformations.
[2+2] Cycloaddition: Alkynes can undergo [2+2] cycloaddition reactions with alkenes or other alkynes to form cyclobutenes and related four-membered rings. researchgate.netresearchgate.net These reactions are often promoted by transition metals or photochemically.
[2+3] Cycloaddition: The 1,3-dipolar cycloaddition of silylalkynes with 1,3-dipoles, such as azides, nitrones, and nitrile oxides, is a powerful method for the synthesis of five-membered heterocycles. uchicago.eduyoutube.com For example, the reaction with azides, often referred to as "click chemistry," yields triazoles. gelest.com Silyl-protected imines can also undergo [3+2] cycloaddition with N-oxides to form imidazolidine (B613845) intermediates. nih.govyoutube.com
Hydrometallation, Carbometallation, and Related Additions to the Triple Bond
The triple bond of the silyl alkyne can undergo addition reactions with a variety of metal hydrides and organometallic reagents. These reactions are often highly regio- and stereoselective, providing access to functionalized vinylsilanes.
Hydrometallation: This involves the addition of a metal-hydrogen bond across the alkyne.
Hydrosilylation: The addition of a Si-H bond across the triple bond, typically catalyzed by transition metals, yields bis(silyl)alkenes.
Hydroboration: The addition of a B-H bond, which after oxidation, can lead to ketones or aldehydes.
Carbometallation: This reaction involves the addition of a carbon-metal bond across the alkyne, forming a new C-C bond and a C-metal bond. nih.govkyoto-u.ac.jpwikipedia.orgnih.gov The resulting organometallic intermediate can be trapped with various electrophiles. Zirconium-catalyzed carboalumination is a well-known example of this type of reaction. wikipedia.org
| Reaction Type | Reagent | Product Type |
|---|---|---|
| [2+2] Cycloaddition | Alkene/Alkyne | Cyclobutene derivatives |
| [2+3] Cycloaddition | Azide, Nitrone | Triazoles, Isoxazolines |
| Hydrosilylation | Hydrosilane | Vinyl(disilanes) |
| Hydroboration | Borane | Vinylboranes |
| Carbometallation | Organometallic Reagent | Substituted Vinylsilanes |
Alkyne Functionalization (e.g., oxidation, hydration, halogenation)
The carbon-carbon triple bond in this compound is a key site for functionalization. While the bulky tert-butyldimethylsilyl (TBDMS) group offers steric hindrance and electronic effects that influence reactivity, various transformations can be achieved.
Hydrosilylation: The addition of a hydrosilane across the alkyne bond is a powerful method for synthesizing vinylsilanes. The regioselectivity of this reaction is highly dependent on the catalyst and the directing group. For instance, cationic ruthenium complexes can catalyze the intermolecular hydrosilylation of silyl alkynes to form vinyldisilanes with excellent but opposing regio- and stereoselectivity depending on the ligand used. pkusz.edu.cn Theoretical and experimental studies have shown that steric effects play a crucial role in governing the outcome, with the interplay between the alkyne substituent (like the silyl group) and the catalyst's ligand determining the regio- and stereodivergence. pkusz.edu.cn Cobalt-catalyzed hydrosilylation has also been developed, offering high chemo-, regio-, and stereoselectivity to produce α-vinylsilanes, tolerating a variety of functional groups. researchgate.net
Silylformylation and Silylcarbocyclization: These transition metal-catalyzed reactions transform alkynes into highly functionalized heterocycles. Intramolecular silylformylation of alkynes featuring a directing group can proceed with complete regio- and stereoselectivity. mdpi.com Silylcarbocyclization (SiCAC) protocols involve tandem addition/cyclization of alkynes with hydrosilanes, often under a carbonylative atmosphere, to yield heterocycles with exocyclic silyl moieties that can be further modified. mdpi.com
Cycloaddition Reactions: Silylalkynes are valuable partners in cycloaddition reactions. For example, 1-trimethylsilylacetylenes provide excellent regiochemical control in cobalt-catalyzed Diels-Alder reactions with 1,3-dienes. gelest.com The choice of ligand on the cobalt catalyst can direct the reaction to favor either meta or para regioisomers. gelest.com The silyl group in these reactions not only acts as a protecting group but can also be converted into other functionalities post-cycloaddition. nih.gov
Chemistry of the Organosilane Moiety
The TBDMS group is not merely a passive protecting group; its cleavage and its influence on adjacent reactions are central to the utility of this compound.
The removal of the TBDMS group to reveal a terminal alkyne is a common and crucial transformation. gelest.com The stability of the TBDMS group is intermediate compared to other silyl groups, allowing for its selective removal under specific conditions.
A variety of reagents can achieve this protiodesilylation. The most common is tetra-n-butylammonium fluoride (B91410) (TBAF), typically in a solvent like tetrahydrofuran (B95107) (THF). gelest.com For less hindered silyl groups like trimethylsilyl (B98337) (TMS), milder conditions such as potassium carbonate in methanol (B129727) are often sufficient. gelest.com The relative stability of different silyl groups allows for selective deprotection; for example, a TMS group can be cleaved in the presence of a more robust triisopropylsilyl (TIPS) group. gelest.com More sterically hindered groups like TBDMS and TIPS often remain intact under conditions that cleave TMS. organic-chemistry.org
Alternative, milder, and more selective methods have been developed to avoid the high basicity of TBAF. These include catalytic amounts of silver nitrate, iron(III) tosylate, and potassium bifluoride (KHF2), which can offer high chemoselectivity, leaving other sensitive functional groups untouched. organic-chemistry.orgiwu.edunih.gov For instance, phosphomolybdic acid supported on silica (B1680970) has been shown to be an efficient and recyclable catalyst for the mild and chemoselective deprotection of TBDMS ethers, tolerating a wide array of functional groups, including alkynes. organic-chemistry.org
| Reagent/Catalyst | Conditions | Selectivity Noted |
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF | Standard reagent for hindered silyl groups. gelest.com |
| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Effective for less hindered groups like TMS, selective over TIPS. gelest.com |
| Iron(III) Tosylate | Acetonitrile/Water | Catalytic, mild, and chemoselective; alkynes remain unaffected. iwu.edu |
| Potassium Bifluoride (KHF2) | Methanol (MeOH) | Mild and highly selective for phenolic TBDMS ethers over alkyl TBDMS ethers at room temperature. nih.gov |
| Phosphomolybdic Acid (PMA) / SiO2 | Dichloromethane (DCM) | Mild, chemoselective, and recyclable; tolerates alkynes and many other functional groups. organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Methanol (MeOH) | Catalytic amounts allow selective deprotection of alcoholic TBDMS ethers over phenolic ones. organic-chemistry.org |
The silyl group's influence extends beyond protection, acting as a powerful directing group to control regioselectivity and stereoselectivity. acs.org Its steric bulk and electronic properties can dictate the outcome of additions to the alkyne and reactions at adjacent positions. researchgate.net
In hydrosilylation reactions, a dimethylvinylsilyl (DMVS) group has been shown to be an effective directing group in the Pt(0)-catalyzed hydrosilylation of unsymmetrical alkynes, affording a single regioisomer of the resulting silylalkene. acs.org The steric bulk of the silyl group is a critical factor in determining the regio- and stereoselectivity of ruthenium-catalyzed intermolecular hydrosilylations of silyl alkynes. pkusz.edu.cn DFT calculations have confirmed that the interplay between the silyl group and the catalyst's ligand ultimately governs the reaction's outcome. pkusz.edu.cn
The silyl group also exerts significant control in cycloaddition reactions. In cobalt-catalyzed Diels-Alder reactions, the silyl group on the alkyne provides high regiochemical control. gelest.com Similarly, in rhodium-catalyzed reactions of trimethylsilylacetylenes with cyclobutenols, the trimethylsilyl group is regioselectively positioned in the resulting benzene (B151609) ring. gelest.com
Chemo- and Regioselectivity in Complex Reaction Systems
This compound possesses two primary reactive sites: the C-Br bond at the propargylic position and the silyl-protected alkyne. This duality allows for controlled, stepwise functionalization based on the choice of reagents and reaction conditions.
The C-Br bond is susceptible to nucleophilic substitution and metal-mediated coupling reactions. For example, it can be used in Barbier-Grignard type reactions with aldehydes and ketones. nih.gov The silyl-protected alkyne, meanwhile, can undergo reactions like hydrosilylation or cycloaddition. The TBDMS group is generally stable to many conditions used to react at the C-Br bond, allowing for selective alkylation at the propargylic position while preserving the alkyne for subsequent transformations. nih.gov
Conversely, the silyl group can be cleaved selectively without affecting the C-Br bond, opening up the terminal alkyne for reactions such as Sonogashira coupling. The distinct reactivity of the two sites allows for a high degree of chemo- and regioselectivity. For instance, a cobalt-catalyzed hydrosilylation has been shown to be highly chemoselective, tolerating functional groups like halides. researchgate.net The ability to tune reaction conditions to favor one pathway over another is a hallmark of the synthetic utility of silylalkynes. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and developing new ones. Mechanistic studies often focus on identifying transient species that dictate the reaction's course and selectivity.
The identification of short-lived, highly reactive intermediates is a significant challenge. nih.gov Modern analytical techniques, particularly mass spectrometry, have become invaluable for detecting and characterizing these species directly from solution. nih.gov
In metal-catalyzed reactions, such as the hydrosilylation of alkynes, the mechanism often involves several key intermediates. For ruthenium-catalyzed hydrosilylation, computational studies suggest a mechanism involving oxidative hydrometalation to form a σ-vinyl intermediate, which can then isomerize to a metallacyclopropene-like species before undergoing reductive silyl migration. pkusz.edu.cn The specific geometry and energetics of these intermediates, influenced by the silyl group and catalyst ligands, determine the final product's stereochemistry. pkusz.edu.cn
In the context of desilylation, the mechanism can involve hypercoordinate silicon intermediates, especially when fluoride ions are used. For metal-free, carboxylate-catalyzed C-silylation of terminal alkynes, a proposed mechanism involves an initial silyl transfer from a silylating agent to the carboxylate catalyst, generating a more basic anionic species that then deprotonates the alkyne. acs.org This is supported by kinetic studies, such as Hammett plots, which are consistent with a turnover-determining deprotonation step. acs.org
For transformations involving the C-Br bond, such as indium-mediated propargylation, the reaction likely proceeds through an organoindium intermediate. nih.gov In palladium-catalyzed reactions, zwitterionic π-allenyl palladium species have been identified as key intermediates, and their formation can be promoted by Lewis acids. mdpi.com Characterizing these intermediates, often through a combination of spectroscopy (NMR, IR), mass spectrometry, and computational modeling (DFT), provides critical insight into the reaction pathway and the origins of selectivity. mdpi.comreddit.comrsc.org
Energy Profiles and Transition State Analysis through Reaction Monitoring
The elucidation of reaction mechanisms, including the characterization of energy profiles and transition states, is fundamental to understanding and optimizing the chemical transformations of this compound. While direct, comprehensive studies focusing exclusively on this specific compound are not extensively documented in publicly available literature, significant insights can be drawn from research on closely related silylated propargyl systems. These studies utilize a combination of computational chemistry and in-situ reaction monitoring to map the energetic landscape of reactions and to characterize the fleeting geometries of transition states.
Detailed mechanistic investigations, often employing Density Functional Theory (DFT) calculations, provide a powerful tool for constructing energy profiles. These profiles map the potential energy of a system as it progresses from reactants to products, revealing the energy barriers (activation energies) and the relative stabilities of intermediates and transition states. For instance, in reactions involving the functionalization of alkynes, DFT calculations have been instrumental in understanding the formation and reactivity of key intermediates.
A notable example, while not directly involving this compound, is the study of the enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes catalyzed by an iridium complex. nih.govnih.gov In this system, DFT calculations elucidated a complex reaction pathway involving the formation of an η³-propargyl/allenyl iridium intermediate. nih.govnih.gov The energy profile for this process was meticulously calculated, revealing the activation free energy for the deprotonation of the propargylic C–H bond and the subsequent outer-sphere attack by a silylating agent. nih.gov This latter step was identified as the enantiodetermining step of the reaction. nih.govnih.gov
The calculated energy profile for a representative reaction in that study is summarized in the table below, illustrating the relative free energies of the key species along the reaction coordinate.
| Species | Description | Relative Free Energy (kcal/mol) |
| 8 | Cationic π-alkyne Ir(I) complex | 0.0 |
| TS1 | Outer-sphere deprotonation transition state | +27.3 |
| 9 | η³-propargyl/allenyl complex | Not specified |
| TS2 | Outer-sphere silylation transition state | Not specified |
| 10 | π complex with coordinated propargylic silylation product | Not specified |
This data is derived from a study on a related iridium-catalyzed reaction and is presented here to exemplify the nature of energy profile analysis. nih.gov
Complementing these computational approaches, reaction monitoring techniques provide experimental data to validate and refine the proposed mechanisms and energy profiles. In-situ spectroscopic methods, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, are particularly powerful for observing the evolution of reacting species in real-time.
For reactions involving bromoalkanes like this compound, in-situ FT-IR spectroscopy can be employed to monitor the disappearance of the C-Br stretching vibration and the appearance of new vibrational modes corresponding to the product. mdpi.comresearchgate.net This allows for the determination of reaction kinetics, which can then be used to derive experimental activation energies, providing a valuable comparison with computationally derived energy barriers.
Similarly, kinetic NMR studies can track the change in concentration of reactants, intermediates, and products over time by integrating the signals corresponding to specific nuclei (e.g., ¹H, ¹³C). This data can be used to establish rate laws and to probe the influence of various reaction parameters on the reaction rate, further informing the mechanistic picture.
Role as a C3 Building Block in Chain Elongation and Cyclization Strategies
As a trifunctional C3 synthon, this compound excels in reactions designed to extend carbon chains. The bromide is a good leaving group, readily displaced by a wide array of nucleophiles, such as carbanions, amines, and alkoxides, effectively elongating the substrate by a three-carbon, alkyne-containing unit. mdpi.comnih.gov This propargylation is a fundamental step in the synthesis of more elaborate molecules. nih.gov
Furthermore, this building block is instrumental in cyclization strategies. After incorporation into a linear substrate, the protected alkyne can participate in intramolecular reactions. For instance, it can be a key component in radical cascade reactions, where an initial cyclization onto the alkyne is followed by subsequent ring-forming events, leading to polycyclic systems like functionalized cyclopentanols. researchgate.net
Preparation of Functionalized Alkyne Derivatives and Their Subsequent Transformations
The primary reaction of this compound involves the substitution of its bromine atom. This allows for the synthesis of a vast library of TBDMS-protected alkynes with diverse functional groups at the propargylic position. These reactions are typically performed with nucleophiles in the presence of a suitable base.
| Nucleophile | Reagent/Conditions | Product Type |
| Alcohols (ROH) | NaH, THF | Propargyl ethers |
| Amines (R₂NH) | K₂CO₃, CH₃CN | Propargyl amines |
| Thiols (RSH) | Et₃N, CH₂Cl₂ | Propargyl thioethers |
| Carbanions (R⁻) | n-BuLi, THF | Substituted alkynes |
| Azide (N₃⁻) | NaN₃, DMF | Propargyl azides |
Once these functionalized alkynes are formed, the synthetic utility expands. The TBDMS protecting group can be selectively removed, typically using fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne. gelest.com This newly exposed functional group can then undergo a variety of transformations, including:
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form conjugated enynes or arylalkynes. ccspublishing.org.cn
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Cadiot-Chodkiewicz Coupling: Coupling with a terminal 1-haloalkyne to generate unsymmetrical diynes.
Addition Reactions: Hydration, hydrohalogenation, or hydroamination across the triple bond to create ketones, vinyl halides, or enamines. gelest.com
Construction of Heterocyclic Systems in Total Synthesis
This compound is a powerful precursor for the synthesis of heterocyclic compounds. A common strategy involves an initial alkylation reaction with a heteroatom-containing nucleophile, followed by an intramolecular cyclization. For example, the reaction with thiourea (B124793) under microwave irradiation can lead to a domino alkylation-cyclization, affording substituted 2-aminothiazoles in high yields. organic-chemistry.org This method provides a rapid and efficient alternative to traditional multistep syntheses.
Another general approach involves the initial propargylation of a substrate, followed by deprotection of the TBDMS group and subsequent cyclization. The resulting terminal alkyne can undergo metal-catalyzed cycloisomerization or participate in cycloaddition reactions to form a wide range of N-, O-, and S-containing heterocycles, which are prevalent motifs in medicinal chemistry.
Synthesis of Carbocyclic Frameworks
The construction of all-carbon ring systems is another area where this building block is frequently employed. A prominent application is in the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.govwikipedia.org An enyne precursor, synthesized using this compound, can undergo an intramolecular Pauson-Khand reaction to generate complex bicyclic systems. acs.orglibretexts.org The silyl group plays a crucial role in controlling the regioselectivity of the reaction.
Furthermore, enynes derived from this reagent are valuable substrates for various metal-catalyzed cyclization and annulation reactions to build diverse carbocyclic scaffolds. nih.gov For example, palladium-catalyzed reactions can be used to synthesize functionalized conjugated enynes, which are precursors for further carbocycle-forming transformations. nih.gov
Integration into Cascade and Domino Reactions for Enhanced Atom Economy
Modern organic synthesis emphasizes efficiency and sustainability, making cascade (or domino) reactions highly desirable. These one-pot sequences, which involve multiple bond-forming events without isolating intermediates, improve atom economy and reduce waste. This compound is an excellent substrate for initiating such cascades.
For instance, a domino alkylation-cyclization of propargyl bromides with thioureas is a prime example. organic-chemistry.org Another sophisticated strategy involves forming a 1,3-enyne from the silyl-protected propargyl bromide, which can then undergo a domino aza-annulation/Diels-Alder cyclization to rapidly construct complex polycyclic alkaloids like carbazoles in a single step. nih.gov These elegant reaction sequences showcase the power of this building block in quickly assembling molecular complexity from simple starting materials.
Precursor for Advanced Organic Intermediates in Synthetic Pathways
Beyond its direct use, this compound serves as a precursor to other highly valuable synthetic intermediates. For example, it can be converted into silyl-substituted allenes through Sₙ2' reactions with organocuprates. Chiral allenylsilanes are particularly important intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov
Additionally, it is a key starting material for synthesizing more complex building blocks, such as functionalized 1,3-diynes or enynes, which are themselves platforms for further synthetic elaboration. nih.gov The ability to transform this relatively simple molecule into a variety of more advanced intermediates underscores its fundamental role in synthetic planning and execution. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a sharp singlet, integrating to nine protons, at approximately 0.9 ppm. The six protons of the two methyl groups attached to the silicon atom also produce a singlet, usually found at around 0.1 ppm. The methylene (B1212753) protons adjacent to the bromine atom are expected to resonate as a singlet at approximately 3.9 ppm.
The ¹³C NMR spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons attached to the silicon, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -C(CH₃)₃ | ~0.9 (s, 9H) | ~26 (quartet), ~18 (singlet) |
| -Si(CH₃)₂ | ~0.1 (s, 6H) | ~-4 (quartet) |
| -CH₂Br | ~3.9 (s, 2H) | ~10 (triplet) |
| -C≡C-Si | - | ~80-90 (singlet) |
| -C≡C-CH₂ | - | ~80-90 (singlet) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to confirm the absence of scalar coupling between the different proton environments, as all are expected to be singlets. The lack of cross-peaks in a COSY spectrum would support the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. pressbooks.pubsdsu.edu An HSQC spectrum would show correlations between the proton signals of the tert-butyl and silyl-methyl groups and their corresponding carbon signals. It would also definitively link the methylene proton signal to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). sdsu.edu Key HMBC correlations would be expected between:
The protons of the silyl-methyl groups and the alkyne carbon attached to the silicon.
The methylene protons and both alkyne carbons.
The protons of the tert-butyl group and the quaternary carbon, as well as the silicon atom (if ²⁹Si HMBC is performed).
While not commonly reported for this specific compound, isotopic labeling, such as the incorporation of ¹³C or ²H, can be a powerful tool for confirming signal assignments and for elucidating reaction mechanisms where this compound is an intermediate. For instance, synthesizing the molecule with a ¹³C-labeled methylene group would allow for the unambiguous assignment of its ¹³C NMR signal and could be used to track the fate of this group in subsequent reactions.
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can provide structural confirmation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation of silyl ethers and alkyl halides is well-documented. nih.govyoutube.com The tert-butyl group often leads to a prominent fragment corresponding to the loss of a tert-butyl radical ([M-57]⁺). Cleavage of the carbon-bromine bond is also a likely fragmentation pathway.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Ion | Significance |
| 233/235 | [C₉H₁₇BrSi]⁺ | Molecular Ion |
| 175/177 | [M - C₄H₉]⁺ | Loss of tert-butyl group |
| 154 | [M - Br]⁺ | Loss of bromine radical |
| 73 | [Si(CH₃)₃]⁺ | Common fragment for trimethylsilyl groups (by rearrangement) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
In a research context, mass spectrometry is also an invaluable tool for real-time reaction monitoring, allowing for the detection of starting materials, intermediates, and products in a reaction mixture.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Strain Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), the C≡C stretching of the alkyne (a weak band around 2175 cm⁻¹), and the Si-C stretching (around 800-1250 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the stretching of symmetric, non-polar bonds. nih.gov Therefore, the C≡C stretching vibration of the silyl-protected alkyne would be expected to give a strong signal in the Raman spectrum, complementing the typically weak absorption in the IR spectrum. nih.gov The Si-C bonds would also be Raman active. Analysis of the vibrational frequencies can also provide insights into bond strain within the molecule.
Interactive Data Table: Predicted Vibrational Spectroscopy Bands
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (alkyl) stretch | 2850-3000 | 2850-3000 |
| C≡C stretch | ~2175 (weak) | ~2175 (strong) |
| Si-C stretch | 800-1250 | 800-1250 |
| C-Br stretch | 500-600 | 500-600 |
X-ray Diffraction Studies of Crystalline Derivatives for Absolute Stereochemistry
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute stereochemistry in chiral molecules. wikipedia.org While this compound is a liquid at room temperature, it is possible to determine the crystal structure of solid derivatives. Should this moiety be incorporated into a larger, crystalline molecule, X-ray diffraction would be the ultimate method for confirming its structure and stereochemical relationship to other parts of the molecule. This technique is particularly crucial in natural product synthesis and medicinal chemistry where the precise three-dimensional arrangement of atoms is critical for biological activity.
Computational and Theoretical Investigations of 3 Bromoprop 1 Yn 1 Yl Tert Butyl Dimethylsilane Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane, DFT calculations can provide a detailed picture of electron distribution, molecular orbital energies, and the nature of its chemical bonds.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. nih.gov In molecules like this compound, the HOMO is typically localized on the electron-rich alkyne moiety, while the LUMO is often associated with the C-Br antibonding orbital, indicating that the molecule is susceptible to both electrophilic and nucleophilic attack at these respective sites.
Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into charge distribution and bonding interactions. researchgate.net For this compound, NBO analysis can quantify the polarization of the C-Br bond and the electronic influence of the bulky tert-butyldimethylsilyl group on the alkyne. The silyl (B83357) group, being electropositive, can influence the electron density of the adjacent triple bond.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. nih.gov In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (colored blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the alkyne and a positive potential near the hydrogen atoms and the bromine atom, highlighting the molecule's reactive sites. researchgate.net
Table 1: Representative Calculated Electronic Properties for Silyl-Protected Propargyl Bromides
| Property | Representative Value | Significance |
| HOMO Energy | ~ -9.5 eV | Indicates electron-donating capability (alkyne) |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability (C-Br bond) |
| HOMO-LUMO Gap | ~ 9.0 eV | Reflects chemical reactivity and kinetic stability mdpi.com |
| Dipole Moment | ~ 2.0 D | Indicates overall polarity of the molecule |
Note: The values in this table are representative and are based on typical DFT calculations for similar molecules. Actual values for this compound would require specific calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the determination of reaction pathways. For this compound, this approach can be applied to various transformations, including nucleophilic substitutions and cross-coupling reactions.
In nucleophilic substitution reactions, where the bromide is displaced by a nucleophile, computational studies can elucidate whether the reaction proceeds through a concerted (SN2) or a stepwise mechanism. By calculating the energies of the transition states and any potential intermediates, the preferred reaction pathway can be determined. researchgate.net
The Sonogashira cross-coupling reaction is a key transformation for forming C(sp)-C(sp2) bonds, and this compound can serve as a coupling partner. nih.gov DFT calculations have been successfully employed to model the catalytic cycle of the Sonogashira reaction, providing insights into the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net Such studies can reveal the rate-determining step and the role of ligands and additives in the catalytic process. nih.gov
Table 2: Representative Calculated Activation Energies for Key Reaction Steps
| Reaction Type | Key Step | Representative Activation Energy (kcal/mol) |
| Nucleophilic Substitution | SN2 Transition State | 15 - 25 |
| Sonogashira Coupling | Oxidative Addition | 10 - 20 |
| Sonogashira Coupling | Reductive Elimination | 5 - 15 |
Note: The values in this table are illustrative and represent typical ranges for these types of reactions. Specific values for reactions involving this compound would depend on the reaction conditions and the specific computational methods used.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be determined. Comparing these calculated shifts with experimental data can provide strong evidence for the assigned structure.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of functional groups. For this compound, characteristic vibrational modes would include the C≡C stretch, the C-H stretches of the alkyl groups, and the C-Br stretch.
Table 3: Representative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated (Representative) | Experimental (Typical) |
| 13C NMR (C≡C) | 80 - 90 ppm | 80 - 90 ppm |
| 1H NMR (Si-CH3) | 0.1 - 0.3 ppm | 0.1 - 0.3 ppm |
| IR (C≡C stretch) | 2150 - 2200 cm-1 | 2150 - 2200 cm-1 |
Note: The calculated values are representative of what would be expected from DFT calculations for this type of molecule. Experimental values are typical ranges for these functional groups.
Rational Design of Catalysts and Reagents for Optimized Transformations
A significant advantage of computational and theoretical investigations is their predictive power, which can be harnessed for the rational design of new catalysts and reagents. By understanding the electronic and steric factors that govern the reactivity of this compound, it is possible to design catalysts and reagents that can enhance the efficiency and selectivity of desired transformations.
For instance, in the context of palladium-catalyzed cross-coupling reactions, DFT can be used to screen a library of ligands to identify those that would lower the activation energy of the rate-determining step or promote a specific reaction pathway. This in silico screening can significantly reduce the experimental effort required to discover new and improved catalytic systems.
Similarly, by understanding the nucleophilic and electrophilic sites of this compound through computational analysis, one can rationally select or design reagents that will react selectively at a desired position. This is particularly important for complex molecules where multiple reactive sites are present. The insights gained from computational studies can guide the development of new synthetic methodologies with improved outcomes.
Emerging Research Avenues and Future Prospects
Development of Novel Catalytic Systems for Chemoselective Functionalization
The strategic functionalization of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane hinges on the development of catalytic systems capable of exquisite chemoselectivity. The presence of multiple reactive sites—the carbon-bromine bond, the carbon-carbon triple bond, and the propargylic position—presents both a challenge and an opportunity for synthetic chemists. Future research is geared towards catalysts that can selectively target one site while leaving the others intact, enabling a stepwise and controlled elaboration of the molecular scaffold.
Transition-metal catalysis, particularly with palladium, nickel, and copper, is a primary focus. For instance, palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, are being refined to selectively activate the C(sp)-Br bond. The challenge lies in preventing competing reactions, such as oxidative addition into the C(sp3)-H bonds of the tert-butyl group or undesired alkyne functionalization. Novel ligand designs are crucial for tuning the reactivity and selectivity of the metal center. Similarly, nickel and copper catalysts are being explored for silylation and borylation reactions. acs.org These methods aim to introduce further functional handles onto the molecule under mild conditions.
An emerging area is the use of dual-catalytic systems where two different catalysts operate orthogonally in a single pot to effect sequential transformations. For example, a palladium catalyst could mediate a cross-coupling at the bromide, followed by a gold-catalyzed cyclization involving the alkyne moiety. The development of such systems would significantly enhance synthetic efficiency.
Table 1: Potential Catalytic Systems for Selective Functionalization
| Catalytic System | Target Reaction | Potential Advantages |
|---|---|---|
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Selective C(sp)-C(sp²) bond formation. |
| Ni(OAc)₂ / Ligand | Borylation/Silylation | Introduction of versatile boron and silicon moieties. acs.org |
| Gold (I/III) Complexes | Alkyne Cyclization/Addition | Activation of the alkyne for intramolecular reactions. |
Asymmetric Transformations and Chirality Transfer Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. This compound serves as a prochiral substrate for a variety of asymmetric transformations, with significant research focused on creating chiral centers with high enantioselectivity.
A key strategy involves the catalytic asymmetric propargylation of various electrophiles. Here, a chiral catalyst, typically a complex of a transition metal with a chiral ligand, controls the facial selectivity of the nucleophilic attack by an organometallic species derived from the silylated propargyl bromide. This approach can lead to the formation of chiral homopropargylic alcohols or amines, which are valuable synthetic intermediates.
Furthermore, the concept of chirality transfer is being actively investigated. nih.govrsc.org In this approach, a chiral auxiliary is temporarily attached to the molecule, directing the stereochemical outcome of a subsequent reaction before being cleaved. Alternatively, the inherent chirality of a starting material can be transferred to a new stereocenter during a reaction. acs.org For this compound, this could involve reactions that convert the alkyne into a chiral allene, with the stereochemistry being controlled by a chiral catalyst. Copper-catalyzed silylation of propargyl derivatives has proven effective for synthesizing chiral allenylsilanes, which are indispensable building blocks in organic synthesis. nih.govdoaj.org
Recent advances have demonstrated the use of phosphoramidite-ligated iridium catalysts for highly enantioselective intermolecular C-H bond silylation, which can produce both propargylsilanes and versatile allenylsilanes with excellent enantioselectivity. nih.gov
Photoredox Catalysis and Electrosynthesis Applications
Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov This strategy is particularly well-suited for the functionalization of this compound. The C-Br bond can be readily cleaved under photoredox conditions to generate a propargyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach avoids the use of harsh reagents and high temperatures often required in traditional radical chemistry.
Research is focused on expanding the scope of photoredox-catalyzed reactions involving alkynyl silanes. nih.govresearchgate.net This includes radical group transfer reactions, where the silylalkynyl group is transferred to an sp3-hybridized carbon center, and various cycloaddition and annulation reactions that leverage the reactivity of the alkyne. nih.govrsc.org The ability to generate radicals under neutral conditions opens up new possibilities for late-stage functionalization of complex molecules.
Electrosynthesis offers a complementary, reagent-free method for generating reactive intermediates. By controlling the electrode potential, it is possible to selectively reduce or oxidize this compound to initiate desired transformations. For example, electrochemical reduction could generate a propargyl anion for nucleophilic addition reactions, while oxidation could lead to cationic intermediates for electrophilic processes. The integration of electrosynthesis with continuous flow systems is a particularly promising avenue for scalable and sustainable chemical production.
Microfluidic and Flow Chemistry Implementations for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. sailife.comuc.pt The application of flow chemistry to the synthesis and manipulation of this compound is a burgeoning area of research.
The synthesis of the title compound itself can be streamlined in a flow reactor, allowing for precise control over reaction parameters and minimizing the handling of potentially hazardous reagents like propargyl bromide. nih.gov Subsequent transformations can also be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. thieme-connect.de
A key area of development is the use of immobilized reagents and catalysts in packed-bed reactors. thieme-connect.de For example, a scavenger resin could be used to remove byproducts, or a solid-supported catalyst could be employed for a cross-coupling reaction. This not only simplifies purification but also allows for the easy recovery and reuse of expensive catalysts. The integration of in-line analytical techniques, such as IR and NMR spectroscopy, provides real-time reaction monitoring and optimization capabilities.
Exploration of New Chemical Space through Diversified Transformations
The trifunctional nature of this compound makes it an ideal starting point for exploring new areas of chemical space. Each of the three functional groups—the bromide, the silyl-protected alkyne, and the propargylic position—can be manipulated through a vast array of chemical reactions, leading to a diverse library of novel compounds.
The propargyl bromide moiety is a versatile electrophile for reactions with a wide range of nucleophiles, including phenols, anilines, and carbanions, to introduce the silylalkynyl fragment into various molecular architectures. researchgate.netplos.orgsemanticscholar.org The terminal alkyne, after deprotection of the silyl (B83357) group, can participate in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), metal-catalyzed couplings, and additions. The internal alkyne can also undergo cycloaddition reactions, such as [3+2] cycloadditions with nitrones, to form complex heterocyclic systems. researchgate.net
Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, represent a powerful strategy for rapidly building molecular complexity. rug.nl this compound is an excellent candidate for incorporation into novel MCRs, leading to the discovery of new scaffolds with potential applications in medicinal chemistry and materials science.
Integration into Automated Synthesis Platforms
The increasing demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms. These robotic systems can perform a large number of reactions in parallel, significantly accelerating the pace of research.
This compound is an ideal building block for use in such automated systems. Its stability and well-defined reactivity allow for its reliable use in a variety of standardized reaction protocols. For example, an automated platform could be programmed to react the compound with a library of different nucleophiles, followed by a deprotection and a "click" reaction with a library of azides. This would rapidly generate a large and diverse collection of triazole-containing compounds. nih.gov
The integration of automated synthesis with on-chip analysis techniques, such as mass spectrometry, allows for the high-throughput characterization of the synthesized compounds. nih.gov This closed-loop approach, where synthesis, purification, and analysis are all performed by the same automated system, represents the future of chemical synthesis and will undoubtedly rely on versatile and reliable building blocks like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Propargyl bromide |
| tert-Butyldimethylsilyl (TBDMS) |
| Azide |
| Triazole |
Q & A
Q. Advanced
- Protection : The TBS group is introduced under mild conditions using TBSCl and imidazole in DMF. This step is often performed early in multi-step syntheses to stabilize the alkyne.
- Deprotection : Fluoride-based reagents (e.g., TBAF in THF) selectively cleave the Si–O bond. For acid-sensitive substrates, buffered conditions (e.g., HF·pyridine) are employed. The choice of deprotection method depends on downstream functional groups, as overexposure to fluoride can desilylate other moieties .
Are there computational studies on the electronic effects of the silyl group on the alkyne’s reactivity?
Advanced
Density Functional Theory (DFT) studies suggest that the TBS group exerts an electron-withdrawing inductive effect, polarizing the alkyne and stabilizing transition states in cross-coupling reactions. Computational models predict enhanced reaction rates for silyl-protected alkynes compared to unprotected analogs, particularly in Pd-catalyzed reactions. These findings align with experimental observations of improved regioselectivity in Sonogashira couplings .
What are the typical applications of this compound in organic synthesis?
Basic
This compound is primarily used as:
- A protected alkyne intermediate in multi-step syntheses of natural products, pharmaceuticals, and functional materials.
- A building block for constructing conjugated systems (e.g., polyynes, enediynes) via sequential cross-couplings.
- A stabilizing agent for reactive alkynes in organometallic reactions (e.g., Grignard additions). Its utility is highlighted in syntheses of complex molecules requiring controlled alkyne reactivity .
How can researchers resolve contradictions in reaction yields when using different catalysts?
Advanced
Yield discrepancies often arise from ligand or solvent effects. For Pd-catalyzed reactions:
- Ligand Screening : Bulky ligands (e.g., XPhos) improve stability and selectivity for bulky substrates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility, while ethereal solvents (THF) favor milder conditions.
- Additives : CuI co-catalysts accelerate Sonogashira couplings, whereas silver salts mitigate halide scavenging. Systematic optimization using Design of Experiments (DoE) is recommended to identify robust conditions .
What safety precautions are necessary when handling this compound?
Q. Basic
- Storage : Keep in a cool, dry place under inert gas (N2/Ar) to prevent moisture-induced decomposition.
- Handling : Use gloves, eye protection, and a fume hood to avoid exposure to brominated compounds, which may be toxic or irritants.
- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal. Refer to SDS guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
